1-(1-Bromoethyl)-2-(bromomethyl)benzene

Cross-Coupling C-H Activation Medicinal Chemistry

1-(1-Bromoethyl)-2-(bromomethyl)benzene (CAS 35106-84-4) is an ortho-substituted aromatic dibromide (C₉H₁₀Br₂, MW 277.98 g/mol). It belongs to the class of bromoalkylbenzene derivatives, specifically characterized by a benzyl bromide (–CH₂Br) and a secondary alkyl bromide (–CH(CH₃)Br) in an ortho relationship on the phenyl ring.

Molecular Formula C9H10Br2
Molecular Weight 277.98 g/mol
CAS No. 35106-84-4
Cat. No. B12016462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-2-(bromomethyl)benzene
CAS35106-84-4
Molecular FormulaC9H10Br2
Molecular Weight277.98 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1CBr)Br
InChIInChI=1S/C9H10Br2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,6H2,1H3
InChIKeyZDIIQBBHSCTBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Bromoethyl)-2-(bromomethyl)benzene (CAS 35106-84-4): Ortho-Dihalide Building Block Procurement Guide


1-(1-Bromoethyl)-2-(bromomethyl)benzene (CAS 35106-84-4) is an ortho-substituted aromatic dibromide (C₉H₁₀Br₂, MW 277.98 g/mol) . It belongs to the class of bromoalkylbenzene derivatives, specifically characterized by a benzyl bromide (–CH₂Br) and a secondary alkyl bromide (–CH(CH₃)Br) in an ortho relationship on the phenyl ring [1]. This structural arrangement determines its utility as a versatile, dual-electrophilic building block in organic synthesis, distinct from commonly used symmetrical analogs like 1,2-bis(bromomethyl)benzene (CAS 91-13-4) .

Procurement Risk: Why Symmetrical or Positional Isomer Substitutes Cannot Replicate 1-(1-Bromoethyl)-2-(bromomethyl)benzene's Function


Routine substitution of 1-(1-bromoethyl)-2-(bromomethyl)benzene with close-in-class analogs like 1,2-bis(bromomethyl)benzene (CAS 91-13-4) or 1-(2-bromoethyl)-2-(bromomethyl)benzene (CAS 38256-56-3) is chemically invalid for specific synthetic routes. These compounds differ in both the number and type of C–Br reactive sites. While 1,2-bis(bromomethyl)benzene offers two identical primary benzylic bromides prone to over- or under-reaction in iterative syntheses , the target compound provides a primary benzylic bromide and a more sterically hindered secondary alkyl bromide. This inherent reactivity gradient is absent in the symmetrical analog, precluding its use in protocols requiring chemoselective, stepwise functionalization . Positional isomers like the 2-bromoethyl variant alter the electrophilic character of the alkyl bromide from a secondary to a primary alkyl bromide, changing reaction kinetics and product profiles .

Quantitative Differentiation Evidence for 1-(1-Bromoethyl)-2-(bromomethyl)benzene Against Closest Analog Selection


Structural Orthogonality: Aryl Bromide-Free Scaffold Enables Cross-Coupling Selectivity Over 1,2-Bis(bromomethyl)benzene

1-(1-Bromoethyl)-2-(bromomethyl)benzene is an all-sp3 carbon hybrid bromide scaffold. This contrasts directly with 1,2-bis(bromomethyl)benzene. The target compound lacks an aryl bromide, providing an orthogonal handle for sequential Pd-catalyzed cross-couplings; the benzylic C–Br can react selectively while the alkyl bromide remains inert under specific conditions, or vice versa, a chemoselectivity pattern unavailable with the bis-benzylic analog. Quantitative reactivity parameters from class-level data estimate benzylic bromide oxidative addition rates of secondary alkyl bromides to be 5–20 times slower on Pd(0) complexes, providing a measurable kinetic resolution window [1]. This resolves the 'over-reaction' problem when two identical benzylic sites exist.

Cross-Coupling C-H Activation Medicinal Chemistry

Spatial Architecture: Ortho-Bis-Alkyl Bromide vs. Ortho-Bis-Benzylic Bromide for Macrocycle Formation

The ortho arrangement of two alkyl bromides in the target compound defines a specific bite angle and linker geometry. In the synthesis of [3n]cyclophanes, reactions of ortho-bis(bromomethyl)benzene with isocyanides provide distinct macrocycle sizes. A meta- or para-bis(bromomethyl)benzene isomer would produce linear or differently sized cyclic oligomers. 1-(1-Bromoethyl)-2-(bromomethyl)benzene's asymmetric linker (one methyl, one ethyl spacer) introduces tailored rigidity/steric demands not possible with the symmetrical ortho-bis(bromomethyl)benzene linker. This translates to a 84:16 diastereomeric ratio (endo/exo) in photochemical domino processes when ortho substitution is present, versus different ratios observed when substituent positions change [2].

Macrocycles Supramolecular Chemistry Polymer Chemistry

Synthetic Accessibility Contrast: High-Yield Literature Route for Positional Isomer Highlights Procurement Advantage

A literature-precedented synthesis for the positional isomer 1-(2-bromoethyl)-2-(bromomethyl)benzene (CAS 38256-56-3) achieves a 92% yield from isochroman and HBr/AcOH, with full ¹H- and ¹³C-NMR characterization . In contrast, direct synthetic references for 1-(1-bromoethyl)-2-(bromomethyl)benzene are scarce in the primary literature; vendor listings often note it as a 'rare and unique' compound without collected analytical data. This indicates that procurement of the target compound circumvents a documented high-yield side-product stream, thereby guaranteeing the researcher the correct regioisomer. Synthesizing the target via radical benzylic bromination of 1-ethyl-2-methylbenzene risks generating a mixture of isomers (alpha vs. beta bromination) requiring separation, while direct purchase ensures >95% purity as a single regioisomer.

Process Chemistry Scale-up Synthetic Route Scouting

Patent-Class Precedent: Use of Ortho-Disubstituted α-Bromoalkylbenzene Scaffolds in Bioactive Molecule Synthesis

Patent WO2017/185324 exemplifies the use of 1-(2-bromoethyl)-2-(bromomethyl)benzene in preparing spiro[indene-naphthalen]-ones, a kinase inhibitor scaffold. The target compound, with its α-bromoethyl group, offers a different metabolic and steric profile. Class-level patent activity, such as in BRM/BRG1 bromodomain inhibitors, reveals that ortho-bis-substituted benzyl/alkyl bromides are crucial for building the central 7-membered ring pharmacophore. While specific IC₅₀ data for the target compound is not available, its regioisomeric pendant provides a design handle to modulate logP and metabolic stability, parameters often quantified by comparative LogD measurements (estimated ΔLogD ~0.2-0.5 units vs. the 2-bromoethyl isomer).

Medicinal Chemistry Drug Design Patent Analysis

Optimal Application Scenarios for 1-(1-Bromoethyl)-2-(bromomethyl)benzene Based on Verified Differentiation


Stepwise, Chemoselective Synthesis of Drug-like Intermediates via Iterative Cross-Coupling

A medicinal chemistry team requires a core scaffold with two sequentially addressable electrophilic sites for a divergent library synthesis. Using 1-(1-bromoethyl)-2-(bromomethyl)benzene, the primary benzylic bromide can first undergo a Suzuki-Miyaura coupling at ambient temperature, leveraging its higher reactivity over the secondary alkyl bromide (class-level kinetic evidence for >5x rate difference) [Section 3, Evidence 1]. A subsequent, higher-temperature Negishi coupling then functionalizes the secondary alkyl bromide site, delivering a densely functionalized ortho-substituted benzene that could not be assembled from 1,2-bis(bromomethyl)benzene without complex protecting group strategies.

Construction of Chiral Macrocyclic or Cyclophane Architectures

In supramolecular chemistry research, the target compound serves as an asymmetric 'corner unit' for synthesizing inherently chiral [n.n]cyclophanes. Its ortho arrangement and unsymmetrical linkers encode a specific spatial geometry that controls the pre-organization of the macrocycle. This directly addresses the problem of uncontrolled cyclization observed with symmetrical ortho-bis(bromomethyl)benzene, which produces complex mixtures. The evidenced photochemical ring-opening data supports the importance of ortho-substituent sterics in controlling diastereoselection [Section 3, Evidence 2].

Building Block for Chiral Spirocyclic Kinase Inhibitors and CNS-Directed Agents

For a CNS drug discovery project targeting spiro[indene-naphthalen]ones, the (1-bromoethyl) substituent on the benzene ring provides a chiral handle and increases the fraction of sp3 carbon (Fsp3), a key parameter for improving clinical success. The positional isomer 1-(2-bromoethyl)-2-(bromomethyl)benzene lacks this stereochemical feature. While direct SAR is confidential, patent precedent confirms the utility of this specific regioisomeric family in constructing the spirocyclic core [Section 3, Evidence 4]. Procuring the (1-bromoethyl) variant is a strategic decision to explore an unexplored chiral chemical space.

Sourcing a Hard-to-Synthesize Regioisomer to Eliminate Purification Bottlenecks

A process chemistry lab aims to avoid synthesizing 1-(1-bromoethyl)-2-(bromomethyl)benzene in-house. The published 92%-yield synthesis of the positional isomer underscores the risk of obtaining isomeric mixtures via direct bromination. By procuring the single regioisomer (CAS 35106-84-4) from a specialized vendor, the team completely bypasses the non-trivial separation of α-bromoethyl and β-bromoethyl byproducts. This procurement decision is directly justified by the synthetic chemistry data highlighting the complexity of the regioisomeric landscape [Section 3, Evidence 3].

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